molecular formula C22H22N4O4S2 B2430871 Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-31-1

Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2430871
CAS No.: 392293-31-1
M. Wt: 470.56
InChI Key: FPDISQGFBZHNBU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that belongs to the class of benzamide derivatives and contains a thiadiazole ring

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-5-7-17(8-6-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDISQGFBZHNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides, synthesized from hydrazine and carbon disulfide, undergo cyclization in the presence of dehydrating agents to form the 1,3,4-thiadiazole ring. For example, 5-amino-1,3,4-thiadiazole-2-thiol can be prepared by treating thiosemicarbazide with concentrated sulfuric acid at 0–5°C. This intermediate is then functionalized at the 5-position via nucleophilic substitution or acylation. In the target compound, the 5-position is substituted with a 3,5-dimethylbenzamido group, which is introduced using 3,5-dimethylbenzoyl chloride under Schotten-Baumann conditions.

Functionalization of Preformed Thiadiazoles

Commercial availability of 5-amino-1,3,4-thiadiazole-2-thiol derivatives simplifies synthesis. The thiol group at the 2-position is alkylated with chloroacetic acid to introduce the thioacetamido linker. This reaction typically proceeds in ethanol or dimethylformamide (DMF) under reflux, with triethylamine as a base to neutralize HCl byproducts. The resulting 2-(thioacetamido)-1,3,4-thiadiazole intermediate is then coupled to the benzoate ester moiety.

Acylation and Esterification Steps

Introduction of the 3,5-Dimethylbenzamido Group

Acylation of the 5-amino group on the thiadiazole ring is achieved using 3,5-dimethylbenzoyl chloride. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, yielding the 5-(3,5-dimethylbenzamido) derivative. Excess acylating agent is removed via aqueous workup, and the product is purified by recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of the Ethyl Benzoate Component

The ethyl 4-aminobenzoate precursor is prepared by esterification of 4-nitrobenzoic acid followed by reduction of the nitro group. Ethanol serves as both the solvent and esterifying agent in the presence of sulfuric acid as a catalyst. Hydrogenation over palladium-on-carbon converts the nitro group to an amine, yielding ethyl 4-aminobenzoate.

Coupling Reactions to Assemble the Final Product

The thioacetamido linker bridges the thiadiazole and benzoate components via a two-step coupling process:

Activation of the Carboxylic Acid

The carboxyl group of the thioacetic acid derivative is activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). Hydroxybenzotriazole (HOBt) is often added to suppress racemization and improve reaction efficiency.

Amide Bond Formation

The activated intermediate reacts with ethyl 4-aminobenzoate in DMF or dichloromethane at room temperature. Progress is monitored by thin-layer chromatography (TLC; mobile phase: ethyl acetate/hexane 1:1), and the product is isolated via filtration or extraction. Final purification involves recrystallization from ethanol or acetonitrile, yielding the target compound as a white crystalline solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Thiadiazole Cyclization : Concentrated sulfuric acid at 0–5°C minimizes side reactions.
  • Acylation : Anhydrous THF at 50°C ensures complete conversion without degrading the acyl chloride.
  • Coupling : DMF at room temperature balances reactivity and stability of the activated intermediate.

Catalysts and Reagents

  • DMAP : Enhances acylation rates by acting as a nucleophilic catalyst.
  • Triethylamine : Neutralizes HCl during alkylation steps, preventing protonation of the thiol group.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include the ethyl ester triplet (δ 1.3–1.4 ppm), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 10.2 ppm).
  • IR Spectroscopy : Stretching vibrations for ester C=O (1730 cm⁻¹), amide C=O (1680 cm⁻¹), and thiadiazole C=N (1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 469.5 [M+H]⁺ confirms the molecular weight.

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) detects impurities <0.5%.
  • Melting Point : Sharp melting point between 198–200°C indicates high crystallinity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclization Route 45–50 98.5 Cost-effective starting materials Multi-step purification required
Preformed Thiadiazole Route 60–65 99.2 Higher yield due to commercial intermediates Higher reagent costs

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents.

    • Substitution Reactions: Electrophilic or nucleophilic substitution reactions are common.

  • Common Reagents and Conditions:

    • Oxidizing Agents: Such as potassium permanganate.

    • Reducing Agents: Sodium borohydride, for example.

    • Substitution Conditions: Often carried out under acidic or basic conditions.

  • Major Products:

    • The major products depend on the type of reaction; for example, oxidation may yield sulfoxides or sulfones.

Scientific Research Applications

The compound Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agriculture. This article provides a detailed overview of its applications based on current research findings and case studies.

Antimicrobial Activity

Research indicates that compounds with thiadiazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have explored the anticancer potential of thiadiazole derivatives. This compound has been tested against several cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways . This property positions it as a promising lead compound for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit protein tyrosine phosphatases (PTPases), which are implicated in various diseases including cancer and diabetes. By modulating PTPase activity, this compound may offer therapeutic benefits in managing these conditions .

Fungicidal Activity

The fungicidal properties of thiadiazole compounds are well-documented. This compound has shown effectiveness against various fungal pathogens affecting crops. Field trials indicate that it can reduce fungal infections in plants while being less toxic to beneficial organisms .

Pest Control

In addition to its fungicidal properties, this compound may also serve as an insect repellent or pesticide. Its unique chemical structure allows it to interfere with the biological processes of pests without harming non-target species .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Investigation of Anticancer Properties

In a separate study focused on cancer treatment, the compound was tested against human breast cancer cell lines. The results indicated that treatment with this compound led to a decrease in cell proliferation by over 60% after 48 hours of exposure .

Mechanism of Action

  • Effects: The compound exerts its effects by interacting with specific molecular targets.

  • Molecular Targets and Pathways:

    • The thiadiazole ring and benzamide moiety are key in binding to target proteins or enzymes.

    • This binding can modulate the activity of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

  • Ethyl 4-aminobenzoate derivatives.

  • 1,3,4-Thiadiazole containing compounds.

  • Benzamide derivatives with varying substitutions.

  • Uniqueness:

    • The specific combination of the ethyl ester, benzamide, and thiadiazole ring provides a unique chemical profile.

    • Enhanced biological activity and selectivity due to the unique structure.

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    Biological Activity

    Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and highlighting key data, including case studies and research findings.

    Chemical Structure and Properties

    This compound features a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole moiety is significant as it has been associated with various pharmacological properties.

    Structural Formula

    The structural formula can be represented as follows:

    C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

    Antimicrobial Activity

    Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance:

    • Antituberculosis Activity : A study on a series of 1,3,4-thiadiazole derivatives indicated that certain compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting that derivatives with similar structures could possess comparable activities .
    • Antifungal and Antibacterial Properties : Research has shown that compounds containing the 1,3,4-thiadiazole ring display antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

    Anticancer Activity

    The anticancer potential of thiadiazole derivatives has also been explored. For example:

    • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have been shown to inhibit cancer cell lines effectively. The mechanism often involves the induction of apoptosis in cancer cells .

    Summary of Biological Activities

    Activity TypeTarget Organism/Cell TypeObserved EffectReference
    AntituberculosisMycobacterium tuberculosisSignificant inhibitory activity
    AntibacterialStaphylococcus aureusModerate to high inhibition
    AntifungalCandida albicansModerate inhibition
    AnticancerVarious cancer cell linesInduction of apoptosis

    Case Study 1: Antituberculosis Screening

    In a study involving the synthesis and evaluation of 1,3,4-thiadiazole derivatives for antituberculosis activity, a specific compound with a similar structure showed promising results. It was tested against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system. The study established a correlation between structural modifications and increased activity levels .

    Case Study 2: Antifungal Efficacy

    Another investigation focused on the antifungal properties of thiadiazole derivatives demonstrated that modifications in substituents significantly enhanced their efficacy against fungal strains like A. niger. The findings suggested that specific functional groups could amplify the antifungal activity compared to standard treatments .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how can reaction yields be improved?

    • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, coupling 5-(3,5-dimethylbenzamido)-1,3,4-thiadiazole-2-thiol with ethyl 4-(2-chloroacetamido)benzoate under reflux in ethanol with catalytic acetic acid (similar to methods in and ). Yield optimization involves:

    • Stepwise purification : Use pH-adjusted aqueous washes (e.g., pH 9 for removing acidic byproducts) followed by recrystallization from ethanol or methanol .
    • Reaction monitoring : TLC (silica gel, hexane/ethyl acetate) to track intermediate formation .
    • Solvent selection : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

    • Methodological Answer :

    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm). The 3,5-dimethylbenzamido group shows distinct singlet peaks for methyl groups (δ 2.3–2.5 ppm) .
    • IR : Key peaks include C=O (ester: ~1715 cm1^{-1}), amide I (~1650 cm1^{-1}), and C-S (thiadiazole: ~680 cm1^{-1}) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 486.12 (calculated for C23_{23}H24_{24}N4_{4}O4_{4}S2_{2}) .

    Q. How can researchers assess purity and stability during storage?

    • Methodological Answer :

    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is acceptable for biological assays .
    • Melting Point : A sharp range (e.g., 200–203°C) indicates purity .
    • Stability : Store at −20°C in desiccated, amber vials to prevent hydrolysis of the ester group .

    Advanced Research Questions

    Q. What structure-activity relationships (SAR) are observed in analogs of this compound, and how do functional groups influence bioactivity?

    • Methodological Answer :

    • Thiadiazole Core : Replacement with oxadiazole reduces antimicrobial activity, as seen in analogs (). The sulfur atom enhances π-stacking with biological targets .
    • 3,5-Dimethylbenzamido Group : Methyl groups improve lipophilicity and membrane permeability, critical for intracellular targets .
    • Ester vs. Carboxylic Acid : Ethyl ester improves solubility in organic solvents for synthesis, but hydrolysis to the acid form may enhance in vivo activity .

    Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

    • Methodological Answer :

    • X-ray Diffraction : Single-crystal analysis reveals planar thiadiazole rings and intramolecular C–H···N hydrogen bonds stabilizing the structure (r.m.s. deviation <0.15 Å) .
    • Data Conflict Resolution : Discrepancies between computational (DFT) and experimental bond lengths can be resolved by refining torsion angles in software like SHELXL .

    Q. What strategies address discrepancies in solubility versus bioactivity data across studies?

    • Methodological Answer :

    • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (liposomal encapsulation) .
    • Bioactivity Validation : Conduct dose-response curves in multiple cell lines (e.g., IC50_{50} comparisons) to distinguish solubility-limited effects from true target inhibition .

    Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (PDB: 1BVR). The thioacetamido linker may occupy the substrate-binding pocket .
    • Enzyme Assays : Measure inhibition of E. coli FabI activity via NADH oxidation (ΔA340_{340}) with varying inhibitor concentrations .

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